2-(4-Fluorophenyl)-1,3-benzoxazole

Photochemistry Organic Synthesis Material Stability

2-(4-Fluorophenyl)-1,3-benzoxazole (CAS 397-54-6) is the definitive choice for research requiring exclusive [2+2] photodimerization—unlike chloro, bromo, or iodo analogs that undergo competing dehalogenation, this fluoro derivative yields only the head-to-tail dimer. Its antimicrobial potency (MIC 12.5 µg/mL against S. aureus, S. faecalis, P. aeruginosa) and exceptional fluorescence quantum yields (>0.64) make it a high-priority scaffold for medicinal chemistry and dye development. For polymer applications, copolymers exhibit Td 610°C and dielectric loss of 0.0045 at 1 MHz. Ensure reproducibility—select the fluoro-substituted building block backed by documented performance data.

Molecular Formula C13H8FNO
Molecular Weight 213.21 g/mol
CAS No. 397-54-6
Cat. No. B1622365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)-1,3-benzoxazole
CAS397-54-6
Molecular FormulaC13H8FNO
Molecular Weight213.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)F
InChIInChI=1S/C13H8FNO/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H
InChIKeyKETHPFOJWJUQFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluorophenyl)-1,3-benzoxazole (CAS 397-54-6): A Halogenated 2-Arylbenzoxazole Scaffold for Targeted Procurement


2-(4-Fluorophenyl)-1,3-benzoxazole (CAS 397-54-6) is a heterocyclic compound consisting of a benzoxazole core fused with a 4-fluorophenyl substituent at the 2-position . Its molecular formula is C13H8FNO with a molecular weight of 213.21 g/mol, and it is characterized by a melting point of 92-95 °C and a predicted boiling point of 291.1 °C . The presence of the para-fluorophenyl group distinguishes it from unsubstituted 2-phenylbenzoxazole and other halogenated analogs, imparting unique electronic and steric properties that influence its reactivity, photophysical behavior, and biological activity profiles [1]. This compound serves as a versatile building block in medicinal chemistry, materials science, and photochemical research, with documented applications ranging from antimicrobial agent development to the synthesis of high-performance polymers [2].

Why 2-(4-Fluorophenyl)-1,3-benzoxazole Cannot Be Replaced by Non-Halogenated or Other Halogenated 2-Arylbenzoxazole Analogs


Direct substitution of 2-(4-fluorophenyl)-1,3-benzoxazole with unsubstituted 2-phenylbenzoxazole or alternative halogenated analogs (e.g., 4-chloro, 4-bromo, 4-iodo derivatives) is not scientifically justified due to quantifiable differences in photochemical pathway selectivity, biological target engagement, and material property outcomes. Comparative photochemical studies demonstrate that the fluoro derivative undergoes exclusive [2+2] photodimerization without dehalogenation, whereas chloro, bromo, and iodo analogs exhibit competing or exclusive photodehalogenation pathways that alter molecular integrity under irradiation . In antimicrobial assays, the 4-fluorophenyl moiety confers distinct MIC values that differ from those observed with other para-substituents, reflecting structure-activity relationships critical to potency [1]. Furthermore, the incorporation of this specific fluorinated scaffold into poly(aryl ether-benzoxazole) copolymers yields thermal and mechanical properties that are not reproducible with non-fluorinated building blocks [2]. These documented divergences underscore that the selection of 2-(4-fluorophenyl)-1,3-benzoxazole is a deliberate, data-driven decision that directly impacts experimental reproducibility and application-specific performance.

Quantitative Differentiation Evidence for 2-(4-Fluorophenyl)-1,3-benzoxazole (CAS 397-54-6) Versus Closest Analogs


Photochemical Pathway Exclusivity: Fluoro Derivative Undergoes Only [2+2] Dimerization Versus Dehalogenation in Chloro, Bromo, and Iodo Analogs

Under identical irradiation conditions (300 nm, oxygen-free solution), 2-(4-fluorophenyl)benzoxazole forms only the [2+2] photodimer, whereas 2-(4-chlorophenyl)benzoxazole undergoes both dimerization and dehalogenation, and 2-(4-bromophenyl)- and 2-(4-iodophenyl)benzoxazole undergo exclusively dehalogenation without any dimer formation . This mechanistic divergence is attributed to the decreasing intersystem crossing yield from fluoro to iodo derivatives, which governs the excited-state pathway selectivity . The structural identity of the fluoro-derived dimer was unequivocally confirmed as a head-to-tail cycloadduct by X-ray crystallography .

Photochemistry Organic Synthesis Material Stability

Antimicrobial Potency: 4-Fluorophenyl Substituent Confers MIC of 12.5 µg/mL Against S. aureus, S. faecalis, and P. aeruginosa

In a comparative antimicrobial study of a series of 2-(p-substituted-phenyl)-5-substituted-carbonylaminobenzoxazole derivatives, the compound bearing a 4-fluorophenyl group at the 2-position (Compound 9) demonstrated a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Staphylococcus aureus, Streptococcus faecalis, and Pseudomonas aeruginosa [1]. This compound was identified as the most active derivative in the series against these three bacterial strains, while other para-substituents (e.g., chloro, methyl, methoxy) in the same 5-phenylacetamido scaffold yielded different MIC profiles [1].

Medicinal Chemistry Antimicrobial Screening Structure-Activity Relationship

Fluorescence Quantum Yield: Benzoxazole Fluorophores with Para-Fluorophenyl Substituents Achieve Φf > 0.64 in DMF

A systematic photophysical study of 15 benzoxazole fluorescent whitening agents, including 2-(4-fluorophenyl)benzoxazole derivatives, in DMF revealed that all measured compounds exhibit fluorescence quantum yields (Φf) greater than 0.64 [1]. Compounds lacking a biphenyl residue in their structure also demonstrated laser action with conversion efficiencies ranging from 9.5% to 22.4% [1]. This class-level fluorescence performance is attributed to the benzoxazole core's ability to enhance radiative transition rates while minimizing non-radiative deactivation, a property that is further modulated by aryl substitution patterns [2].

Photophysics Fluorescent Probes Optical Materials

Thermal Stability Enhancement in Polymer Matrices: Poly(aryl ether-benzoxazole) Copolymers Derived from 2-(4-Fluorophenyl)benzoxazole Building Blocks Exhibit Excellent Thermal and Mechanical Properties

The incorporation of 2-(4-fluorophenyl)benzoxazole moieties into poly(aryl ether-benzoxazole) copolymers, specifically using 2,2'-bis[2-(4-fluorophenyl)benzoxazol-6-yl]hexafluoropropane as a monomer, yields polymers that are processable from solution or melt and demonstrate excellent thermal stability and mechanical properties [1]. This synthetic route produces the poly(benzoxazole) analogue of poly(ether-imide), retaining many of the desirable characteristics of that high-performance polymer class [1]. More recent studies on thermosetting benzoxazole monomers confirm that poly(2F-JQ) containing 4-fluorophenyl moieties exhibits a 5% thermal decomposition temperature (Td) of 610 °C and a low dielectric loss of 0.0045 at 1 MHz .

Polymer Chemistry High-Performance Materials Thermal Stability

Electrochemical and Electrogenerated Chemiluminescence (ECL) Properties: Benzoxazole Derivatives Including 4-Fluorophenyl-Substituted Compounds as Highly Efficient Luminophores

Benzoxazole derivatives, including those with 4-fluorophenyl substitution, are established as highly efficient luminophores with high photostability and tunable electrochemical properties [1]. Systematic studies on the electrochemistry and electrogenerated chemiluminescence (ECL) of benzoxazole derivatives have characterized substituent effects on redox potentials and ECL efficiency, providing a quantitative framework for selecting specific benzoxazole scaffolds for electroanalytical applications [1]. The 4-fluorophenyl group influences the electron density of the benzoxazole ring, modulating both the oxidation potential and the ECL emission wavelength and intensity [2].

Electrochemistry Electrochemiluminescence Analytical Chemistry

Synthetic Utility as a Pharmaceutical Precursor: Patented Process for Flunoxaprofen (NSAID) Synthesis Using 2-(4-Fluorophenyl)benzoxazole Scaffold

2-(4-Fluorophenyl)-1,3-benzoxazole serves as the core heterocyclic scaffold in the synthesis of flunoxaprofen, a non-steroidal anti-inflammatory drug (NSAID) that reached clinical development [1]. Multiple patents describe optimized synthetic routes to flunoxaprofen that proceed through 2-(4-fluorophenyl)-5-substituted-benzoxazole intermediates, with the 4-fluorophenyl moiety being essential for the target pharmacological profile [2]. The patented processes enable preparation of both racemic mixtures and individual optical antipodes, underscoring the synthetic versatility of this fluorinated benzoxazole building block in pharmaceutical manufacturing [3].

Medicinal Chemistry Process Chemistry Pharmaceutical Intermediates

High-Impact Application Scenarios for 2-(4-Fluorophenyl)-1,3-benzoxazole Based on Differentiated Evidence


Photochemical Synthesis of Structurally Defined [2+2] Cycloadduct Dimers

Researchers requiring exclusive [2+2] photodimerization without competing dehalogenation pathways should select 2-(4-fluorophenyl)-1,3-benzoxazole as the substrate of choice. Under 300 nm irradiation in oxygen-free solution, this compound undergoes clean cycloaddition to yield the head-to-tail photodimer, structurally confirmed by X-ray crystallography . In contrast, the 4-chloro analog undergoes mixed dimerization/dehalogenation, while 4-bromo and 4-iodo derivatives undergo exclusive dehalogenation, precluding dimer formation entirely . This pathway exclusivity is critical for synthetic photochemists building molecular architectures where preserving the halogen substituent is not required but maintaining the benzoxazole core integrity is essential.

Antimicrobial Benzoxazole Derivative Development with Potency Benchmark Against S. aureus and P. aeruginosa

Medicinal chemists developing novel antimicrobial agents should prioritize the 4-fluorophenylbenzoxazole scaffold, which has demonstrated a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Staphylococcus aureus, Streptococcus faecalis, and Pseudomonas aeruginosa in a series of 5-phenylacetamido-substituted benzoxazoles . This compound (designated Compound 9) was the most active derivative in the study against these three bacterial strains, establishing a quantifiable potency benchmark for this substitution pattern . Researchers can use this data point as a reference when designing new analogs or when selecting a validated starting scaffold for further SAR exploration.

Fluorescent Probe and Optical Brightener Development Requiring High Quantum Yield (Φf > 0.64)

Scientists developing fluorescent probes, optical brighteners, or laser dyes should consider 2-(4-fluorophenyl)-1,3-benzoxazole and its derivatives, which belong to a class of benzoxazole fluorophores exhibiting fluorescence quantum yields exceeding 0.64 in DMF . Compounds lacking biphenyl residues also demonstrate laser action with conversion efficiencies between 9.5% and 22.4% . This established photophysical performance profile provides a quantitative basis for selecting benzoxazole-based fluorophores over other heterocyclic systems when high emission efficiency is a primary design criterion.

High-Performance Polymer Synthesis for High-Temperature, Low-Dielectric Electronic Applications

Polymer chemists and materials scientists developing high-performance polymers for electronics applications should utilize 2-(4-fluorophenyl)benzoxazole as a monomeric building block. Copolymers incorporating this moiety, such as poly(aryl ether-benzoxazoles), exhibit excellent thermal stability and mechanical properties while retaining processability from solution or melt . More specifically, thermosetting polybenzoxazoles derived from 4-fluorophenylbenzoxazole monomers achieve a 5% thermal decomposition temperature (Td) of 610 °C and a dielectric loss of 0.0045 at 1 MHz . These quantifiable performance metrics differentiate this scaffold for applications requiring both thermal robustness and low dielectric loss, such as advanced microelectronic substrates and high-frequency communication materials.

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